Apocholic Acid

Content Navigation

Accurately distinguishing bile acid signaling pathways is critical; cholic acid confounds FXR activation. Apocholic acid provides an unsaturated scaffold with distinct receptor interactions.

- FXR-independent tool: No FXR agonism, enabling deconvolution of non-FXR signaling.

- Impurity standard: Key for cholic acid API impurity profiling via validated methods.

- Distinct amphiphilicity: Double bond modulates micelle formation for drug delivery.

Global procurement from SMolecule ensures reliable supply and quality documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

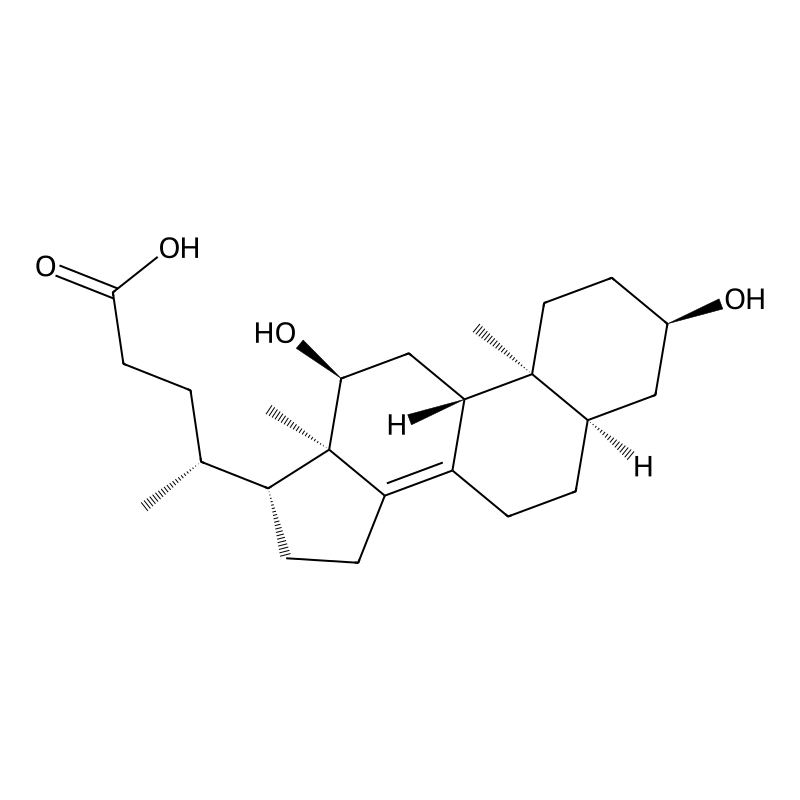

Apocholic acid (CAS 641-81-6) is an unsaturated dihydroxy bile acid, structurally distinct from common saturated bile acids due to the presence of a double bond in its steroidal framework. It is recognized as a dehydration product of cholic acid, a primary bile acid synthesized from cholesterol in the liver. This structural modification imparts a distinct amphiphilic character, enabling Apocholic acid to form micelles and act as a biological detergent, a property central to its use in metabolic research, drug delivery systems, and as a specific biochemical tool.

Research Fit

Substituting Apocholic acid with its saturated precursor, cholic acid, or other common bile acids is inadvisable for most applications due to fundamental differences in molecular structure and physicochemical behavior. The introduction of a double bond alters the molecule's three-dimensional shape and hydrophobicity, leading to distinct aggregation properties (micelle formation), receptor binding affinities, and metabolic stability. For researchers studying metabolic signaling or developing drug formulations, these differences are critical; using cholic acid would introduce a different set of biological signals and surfactant properties, compromising experimental reproducibility and formulation performance. Therefore, applications requiring the specific effects of an unsaturated bile acid mandate the procurement of Apocholic acid itself.

Substitution Risk

Inclusion complex geometry

C8(14) unsaturation alters steric constraints and hydrogen-bonding vs. Deoxycholic Acid; host-guest selectivity may shift.

Disease-severity elevation pattern

Shared elevation with primary bile acids in severe AH may not reproduce with other secondary bile acids.

Physicochemical profile

Solubility and lipophilicity cannot be extrapolated from saturated analogs; empirical verification is needed.

Dehydration Product of Cholic Acid

Apocholic acid is not a naturally occurring primary bile acid but is formed through the dehydration of cholic acid, a process that can occur under acidic or thermal stress. This chemical relationship is critical for procurement decisions in two ways. First, for applications requiring pure cholic acid, Apocholic acid is a key process-related impurity that must be monitored. Second, for studies specifically investigating the biological effects of this unsaturated derivative, procuring high-purity Apocholic acid is essential to distinguish its activity from that of its precursor, cholic acid. Its defined status as a dehydration product makes it a necessary reference standard for quality control in pharmaceutical preparations containing cholic acid.

| Evidence Dimension | Chemical Origin and Purity Context |

| Target Compound Data | Apocholic acid is a specific, known dehydration product of cholic acid. |

| Comparator Or Baseline | Cholic acid is the biological precursor, from which Apocholic acid can be formed as a process-related impurity. |

| Quantified Difference | Not applicable (Qualitative relationship) |

| Conditions | Formation can occur under acidic conditions or heat during processing or storage of cholic acid. |

This defines the compound as a critical process impurity and a specific molecular tool, making its procurement essential for both quality control of cholic acid and for targeted biological research.

Weaker FXR Agonism than Primary Bile Acids

The Farnesoid X Receptor (FXR) is a primary regulator of bile acid, lipid, and glucose metabolism. The most potent endogenous ligands for FXR are primary bile acids like chenodeoxycholic acid (CDCA) and, to a lesser extent, cholic acid. Apocholic acid, as a structural derivative, exhibits different FXR activation potential. While direct quantitative comparison data for Apocholic acid is sparse, its structural modification (unsaturation) alters its fit into the FXR ligand-binding pocket. This differentiation is critical for researchers, as cholic acid acts as a weak FXR agonist to suppress bile acid synthesis, a mechanism that may not be mirrored by Apocholic acid. Therefore, to study non-FXR-mediated or unsaturated bile acid-specific pathways, Apocholic acid is the required tool, as substituting it with cholic acid would introduce confounding FXR activation.

| Evidence Dimension | FXR Agonism |

| Target Compound Data | Exhibits altered (presumed weaker) FXR agonism due to structural modification. |

| Comparator Or Baseline | Chenodeoxycholic acid (potent agonist), Cholic acid (weak agonist). |

| Quantified Difference | Not available in searched sources. |

| Conditions | In vitro or in vivo receptor activation assays. |

For studies aiming to isolate the biological effects of unsaturated bile acids independent of strong FXR signaling, Apocholic acid is a more suitable choice than its precursor, cholic acid.

Analytical Reference Standard

Based on its identity as a known dehydration product of cholic acid, Apocholic acid serves as an essential analytical standard. Pharmaceutical manufacturers and quality control laboratories should procure this compound to develop and validate methods for detecting and quantifying it as a critical impurity in cholic acid active pharmaceutical ingredients (APIs) and formulated products.

Non-Canonical Bile Acid Signaling

Given that primary bile acids like cholic acid are known to signal through the FXR nuclear receptor, Apocholic acid is the appropriate tool for researchers wishing to investigate metabolic or cellular effects of bile acids that are independent of, or differentially modulated by, FXR. Its distinct structure allows for the deconvolution of signaling pathways compared to its FXR-activating precursor.

Gut Microbiome Metabolite Bioactivity

Apocholic acid can be formed from primary bile acids through various modifications. Its procurement is relevant for studies exploring the generation and physiological impact of modified bile acids by the gut microbiota, particularly in the context of inflammatory or metabolic diseases where the profile of bile acid derivatives is altered.

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types